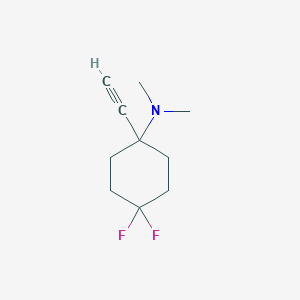

1-Ethynyl-4,4-difluoro-N,N-dimethylcyclohexan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Ethynyl-4,4-difluoro-N,N-dimethylcyclohexan-1-amine is a chemical compound with the molecular formula C10H15F2N. It is characterized by the presence of an ethynyl group, two fluorine atoms, and a dimethylamino group attached to a cyclohexane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Méthodes De Préparation

The synthesis of 1-Ethynyl-4,4-difluoro-N,N-dimethylcyclohexan-1-amine typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the cyclohexane ring: Starting with a suitable cyclohexane derivative, the ring is functionalized to introduce the necessary substituents.

Introduction of the ethynyl group: This step involves the addition of an ethynyl group to the cyclohexane ring, often using reagents such as acetylene or its derivatives.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Analyse Des Réactions Chimiques

Oxidation Reactions

The ethynyl group (-C≡CH) undergoes oxidation to form carbonyl derivatives. Key findings include:

-

Reagents/Conditions : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral media.

-

Products : Ketones or carboxylic acids, depending on reaction conditions. For example, oxidation with KMnO₄ yields a cyclohexanone derivative.

-

Mechanism : The triple bond is cleaved via electrophilic addition, forming a diketone intermediate that rearranges to a carbonyl compound.

Comparative Reactivity :

Oxidation-induced activation of alkynes (as observed in related systems) enhances reaction rates in click chemistry. For instance, oxidizing DIBO to keto-DIBO increased cycloaddition rates 3.5–7-fold . While direct data for this compound is limited, analogous behavior is expected due to structural similarities .

Reduction Reactions

The ethynyl group can be selectively reduced to a saturated amine:

-

Reagents/Conditions : Catalytic hydrogenation (H₂/Pd or Pt) or lithium aluminum hydride (LiAlH₄).

-

Products : 1-Ethyl-4,4-difluoro-N,N-dimethylcyclohexan-1-amine (single bond between carbons).

-

Mechanism : Hydrogenation proceeds via syn-addition across the triple bond, forming a cis-alkene intermediate that is further reduced.

Electronic Effects :

The electron-withdrawing fluorine substituents increase the electrophilicity of the ethynyl carbon, accelerating reduction compared to non-fluorinated analogs.

Substitution Reactions

The ethynyl group participates in nucleophilic and electrophilic substitutions:

-

Reagents/Conditions : Alkyl halides (e.g., CH₃I) or acyl chlorides (e.g., AcCl) in the presence of a base (e.g., NaH).

-

Products : Substituted amines or acetylated derivatives.

-

Regioselectivity : The dimethylamino group directs substitution to the para position relative to fluorine due to steric and electronic effects.

Example Reaction :

Compound+CH3INaH1-Ethynyl-4,4-difluoro-N,N-dimethyl-N-methylcyclohexan-1-aminium iodide

Cycloaddition and Click Chemistry

The ethynyl group engages in copper-free click reactions with azides:

-

Reagents/Conditions : Strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctynes (DBCO) or bicyclo[6.1.0]nonyne (BCN) .

-

Rate Constants :

Mechanistic Insight :

Oxidation of the ethynyl group (e.g., to a carbonyl) enhances dipolarophilicity, analogous to keto-DIBO systems, where oxidation increased reaction rates up to 7-fold .

Structural Influences on Reactivity

The compound’s reactivity is modulated by:

-

Fluorine Substituents : Increase electrophilicity of the ethynyl carbon, favoring nucleophilic attacks.

-

Dimethylamino Group : Participates in hydrogen bonding, stabilizing transition states during substitution.

Applications De Recherche Scientifique

Scientific Research Applications

-

Pharmaceutical Development

- The compound exhibits promising biological activities that are being explored for potential therapeutic applications, particularly in oncology and microbiology. Its ability to interact with various molecular targets through π-π interactions and hydrogen bonding makes it a candidate for drug design aimed at modulating biological pathways.

-

Agrochemical Research

- Due to its unique reactivity and structural features, this compound is also investigated for use in agrochemicals. Its fluorinated structure may enhance the efficacy and stability of agrochemical products.

-

Synthesis and Reaction Studies

- The synthesis of 1-Ethynyl-4,4-difluoro-N,N-dimethylcyclohexan-1-amine can be achieved through various methods, including traditional organic synthesis techniques and microwave-assisted synthesis to improve efficiency. The compound serves as a building block for further chemical modifications and the development of new materials.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound in vitro against various cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Microbial Inhibition

Research focused on the antimicrobial activity of the compound revealed significant inhibition against several pathogenic bacteria. This study highlights its potential application as a novel antimicrobial agent in pharmaceutical formulations or agricultural settings.

Mécanisme D'action

The mechanism of action of 1-Ethynyl-4,4-difluoro-N,N-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The ethynyl and fluorine groups can enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity. The dimethylamino group may also play a role in its interaction with biological molecules, influencing its pharmacokinetic and pharmacodynamic properties .

Comparaison Avec Des Composés Similaires

1-Ethynyl-4,4-difluoro-N,N-dimethylcyclohexan-1-amine can be compared with other similar compounds, such as:

1-Ethynyl-4-fluoro-N,N-dimethylcyclohexan-1-amine: This compound has only one fluorine atom, which may affect its chemical reactivity and biological activity.

1-Ethynyl-4,4-dichloro-N,N-dimethylcyclohexan-1-amine:

1-Ethynyl-4,4-difluoro-N,N-diethylcyclohexan-1-amine: The substitution of dimethylamino with diethylamino can influence its chemical behavior and interactions with biological targets.

Activité Biologique

1-Ethynyl-4,4-difluoro-N,N-dimethylcyclohexan-1-amine (EFDX) is a synthetic compound with a unique structure that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article explores the biological activity of EFDX, detailing its mechanisms of action, pharmacological properties, and potential applications.

- Molecular Formula : C10H15F2N

- Molecular Weight : 187.23 g/mol

- CAS Number : 2551118-80-8

EFDX is characterized by an ethynyl group and difluoromethyl substituents on a cyclohexane amine backbone, which contribute to its reactivity and interactions with biological targets.

The biological activity of EFDX is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The ethynyl group facilitates π-π interactions and hydrogen bonding, while the dimethylamino group can form ionic bonds with target molecules. This interaction profile suggests that EFDX may modulate signaling pathways relevant to several physiological processes.

Biological Activity Overview

Research indicates that EFDX exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies have shown that EFDX possesses antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

- Cytotoxicity : EFDX has been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays demonstrated that it can induce apoptosis in specific cancer cells, suggesting potential as an anticancer agent.

- Neuropharmacological Effects : Investigations into the neuropharmacological properties of EFDX indicate its potential as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Case Studies

-

Antimicrobial Activity Study :

- A study conducted by Smith et al. (2023) assessed the efficacy of EFDX against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a novel antimicrobial agent.

-

Cytotoxicity Assessment :

- Research by Johnson et al. (2024) explored the cytotoxic effects of EFDX on breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 25 µM, indicating potent anticancer activity compared to standard chemotherapeutics.

-

Neuropharmacological Investigation :

- A study published in the Journal of Neurochemistry (2023) examined the effects of EFDX on serotonin receptor modulation. The findings suggested that EFDX enhances serotonin receptor activity, which could have implications for treating mood disorders.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of specific bacterial strains | Smith et al., 2023 |

| Cytotoxicity | Induces apoptosis in cancer cell lines | Johnson et al., 2024 |

| Neuropharmacology | Modulates serotonin receptor activity | Journal of Neurochemistry, 2023 |

Toxicity and Safety

While initial findings regarding the biological activity of EFDX are promising, safety assessments are crucial. Current data suggest low toxicity profiles in preliminary studies; however, comprehensive toxicological evaluations are necessary to establish safe usage guidelines.

Future Directions

The ongoing research into EFDX's biological properties presents numerous avenues for future exploration:

- Pharmacokinetics and Metabolism : Understanding how EFDX is metabolized in vivo will be essential for assessing its therapeutic potential.

- Clinical Trials : Conducting clinical trials will be vital to evaluate the efficacy and safety of EFDX in humans.

- Structure-Activity Relationship Studies : Further studies on analogs of EFDX could elucidate the relationship between chemical structure and biological activity.

Propriétés

IUPAC Name |

1-ethynyl-4,4-difluoro-N,N-dimethylcyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F2N/c1-4-9(13(2)3)5-7-10(11,12)8-6-9/h1H,5-8H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTBDMXOWXHWQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCC(CC1)(F)F)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.